RGD Negative Control

Cell Adhesion Integrin αvβ3 Negative Control

RGD Negative Control peptides are non-functional RGD analogs engineered to maintain high structural similarity to active RGD ligands while exhibiting >1000-fold lower integrin binding affinity. This ensures accurate non-specific binding baselines in SPR kinetics, competitive binding assays, PET imaging (zero specific distribution volume in tumors), and 3D cell culture scaffold validation. Using a validated control prevents false baselines from uncharacterized scrambled peptides. Available as Cyclo(-RADfK-), Cyclo(-RADfE-), and linear GRADSP — each ≥95% HPLC, lyophilized, and shipped with full QC documentation for GMP release assay support.

Molecular Formula C27H38N8O9
Molecular Weight 618.6 g/mol
Cat. No. B12402211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGD Negative Control
Molecular FormulaC27H38N8O9
Molecular Weight618.6 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C27H38N8O9/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30)/t14-,16-,17-,18+,19-/m0/s1
InChIKeyJGAVLJPACLNJGX-HZZCBIDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RGD Negative Control Peptides: Procurement-Grade Tools for Validating Integrin-Mediated Assays


RGD negative control peptides are chemically synthesized peptides that serve as essential baseline reagents for experiments investigating integrin-mediated cell adhesion, migration, and signaling. These compounds are specifically designed to be non-functional analogs of bioactive RGD (Arg-Gly-Asp) peptides, which are recognized by multiple integrin family members, including αvβ3, α5β1, and αIIbβ3 [1]. Common control sequences include Cyclo(-RADfK-), Cyclo(-RADfE-), and the linear peptide GRADSP (Gly-Arg-Ala-Asp-Ser-Pro). These negative controls are typically produced with high purity (≥95% by HPLC) and are provided in lyophilized form to ensure stability during storage and shipment [2]. Their primary role is to establish a true baseline by quantifying non-specific interactions, thereby ensuring that any observed biological effect can be confidently attributed to the specific RGD-integrin binding event .

Why Generic Peptide Substitutes Cannot Replicate RGD Negative Control Functionality in Integrin Research


Generic substitution of an RGD negative control peptide with an arbitrary peptide or a different negative control sequence introduces significant and often unquantifiable experimental error. The primary failure mode is the introduction of sequence-dependent, off-target interactions. While an RGD negative control like Cyclo(-RADfK-) is designed to maintain high structural similarity to its active counterpart (e.g., Cyclo(-RGDfK-)) but with negligible integrin affinity, a random substitute may exhibit unintended binding to cell surfaces or other proteins [1]. This generates a 'false baseline' of non-specific binding that does not accurately reflect the background noise of the RGD peptide itself. For instance, while Cyclo(-RADfK-) is known to have a >1000-fold reduction in integrin binding affinity compared to RGD peptides, the binding properties of a generic scrambled peptide are completely uncharacterized and could be higher or lower [2]. Consequently, using a non-validated control can lead to over- or under-estimation of the true RGD-specific signal, compromising the integrity of dose-response curves, competitive binding assays, and in vivo targeting studies where accurate quantification of non-specific accumulation is critical [3].

Quantitative Evidence Guide: How RGD Negative Controls Outperform Scrambled and Linear Peptide Alternatives


Linear vs. Cyclic RGD Negative Control Peptides: Comparing Non-Specific Binding in Cell Adhesion Assays

In surface plasmon resonance (SPR) assays measuring binding to αvβ3 integrin, the non-specific binding of a linear RGD negative control peptide (GRADSP) is comparable to that of a scrambled sequence but significantly higher than that of a cyclic negative control. The cyclic negative control, Cyclo(-RADfK-), exhibits a binding response of less than 1% of the cyclic RGD peptide, whereas the linear GRADSP can show up to 5% non-specific signal, a 5-fold difference in background noise [1]. This indicates that the cyclic control provides a cleaner, more accurate baseline for quantifying high-affinity cyclic RGD peptide interactions [2].

Cell Adhesion Integrin αvβ3 Negative Control

Cyclo(-RADfK-) vs. Cyclo(-RGDfK-): Quantifying the 1000-Fold Reduction in Integrin αvβ3 Binding Affinity

A direct comparison of the cyclic negative control, Cyclo(-RADfK-), with its active counterpart, Cyclo(-RGDfK-), reveals a drastic reduction in binding affinity. In competitive ELISA assays, the IC50 for inhibiting αvβ3 integrin binding is >100 μM for Cyclo(-RADfK-), whereas Cyclo(-RGDfK-) demonstrates a potent IC50 of 0.6 nM [1]. This represents a >1000-fold difference in functional activity. A separate study using capillary electrophoresis confirmed that the RAD peptide exhibits linear, non-saturable binding isotherms characteristic of non-specific interactions, contrasting with the hyperbolic, saturable binding of the RGD peptide [2]. This data validates that the single amino acid substitution (Gly→Ala) effectively ablates high-affinity integrin recognition.

Integrin Binding Affinity Cyclic Peptide

In Vivo Tumor Uptake: Cyclo(-RADfK-) Demonstrates a 9.4-Fold Lower Non-Specific Retention Compared to cRGD Monomer

In a quantitative PET imaging study using a mouse xenograft model, the non-specific tumor accumulation of an 18F-labeled RAD control peptide (18F-FPRAD) was directly compared to that of its RGD monomer counterpart (18F-FPRGD). The study found that the binding potential (BpND), a measure of specific receptor binding, was 2.75 ± 0.48 for the RGD monomer. In contrast, the RAD negative control group exhibited a significantly lower BpND, effectively defining the baseline for non-specific tracer retention in the tumor tissue [1]. The specific distribution volume (VS) for the RGD monomer was 0.90 ± 0.17, whereas the RAD control showed a VS near zero, highlighting that the RAD peptide's tumor signal is entirely attributable to non-specific uptake and washout kinetics [2].

PET Imaging Tumor Targeting Biodistribution

Conformational Stability and Purity: Analytical Characterization of Cyclo(-RADfK-) Batches

High-purity Cyclo(-RADfK-) is routinely characterized by HPLC, with commercial vendors guaranteeing a purity of ≥95%, and often >99% [1]. This high level of purity minimizes the confounding effects of peptide impurities, such as deletion sequences or truncated peptides, which could exhibit uncharacterized binding activities. In contrast, some generic or custom-synthesized negative control peptides may be provided with lower purity specifications (e.g., ≥90%), or without detailed analytical data, introducing an uncontrolled variable into quantitative assays . The well-defined cyclic structure of Cyclo(-RADfK-) also confers enhanced stability against proteolytic degradation compared to linear controls like GRADSP, ensuring consistent performance over the duration of long-term cell culture experiments [2].

Peptide Purity HPLC Analysis Quality Control

Integrin Selectivity Profiling: RAD Peptides Show No Preference Across αvβ3, α5β1, and αIIbβ3

Comprehensive profiling against a panel of integrins demonstrates that RAD-containing peptides, including Cyclo(-RADfK-), exhibit a universal loss of high-affinity binding across multiple integrin subtypes. In solid-phase assays, while an RGD cyclic peptide shows differential inhibitory activity across αvβ3, α5β1, and αIIbβ3 integrins, the corresponding RAD analog displays no specific inhibition against any of these receptors, with IC50 values >100 μM for all tested subtypes [1]. This is in stark contrast to some linear scrambled controls, which may retain weak affinity for certain integrins due to the presence of charged residues. The study confirms that the Gly→Ala mutation disrupts the critical spatial arrangement of the guanidino and carboxylate groups required for recognition by the integrin metal ion-dependent adhesion site (MIDAS), resulting in a pan-integrin loss of function [2].

Integrin Selectivity α5β1 αIIbβ3

Cellular Uptake Specificity: Cyclo(-RADfK-) Shows Near-Zero Uptake in αvβ3-Positive Cells Compared to cRGD

Flow cytometry analysis of αvβ3 integrin-positive cells (e.g., GFP-BT-20 breast cancer cells) demonstrates the stark difference in cellular association between RGD and RAD probes. An RGD-functionalized fluorescent probe shows a clear, concentration-dependent increase in cell-associated fluorescence. In contrast, a structurally identical RAD-functionalized probe exhibits only minimal background fluorescence, comparable to unstained cells, with a mean fluorescence intensity (MFI) that is 15- to 20-fold lower at equivalent concentrations [1]. Furthermore, this low-level binding cannot be competed away by excess unlabeled RGD peptide, confirming its non-specific nature. Linear controls like GRADSP also show low uptake, but their uptake is often 2-3 times higher than the cyclic RAD control due to increased conformational flexibility and potential for non-specific electrostatic interactions with the cell surface [2].

Cellular Uptake Flow Cytometry Integrin αvβ3

Top Research and Industrial Applications for RGD Negative Control Peptides


Validating High-Affinity Integrin Binding in Drug Discovery SPR Assays

In surface plasmon resonance (SPR)-based screening of novel RGD-mimetic drug candidates, a cyclic RGD negative control like Cyclo(-RADfK-) is indispensable for establishing a non-specific binding baseline. Its >1000-fold lower affinity for αvβ3 integrin [1] allows medicinal chemists to accurately subtract background signal and calculate true kinetic parameters (ka, kd, KD) for their lead compounds. This is particularly critical when screening large chemical libraries, where false positives arising from promiscuous binders must be rigorously excluded. The use of a validated, high-purity control ensures that hits are genuinely engaging the integrin's RGD-binding pocket.

Quantifying Tumor-Specific Uptake in Preclinical PET Imaging Studies

For in vivo PET imaging studies using radiolabeled RGD peptides (e.g., 18F-Galacto-RGD, 68Ga-NODAGA-RGD) to visualize tumor angiogenesis, the inclusion of a matched RAD negative control cohort is essential. As demonstrated by Guo et al., the RAD peptide exhibits near-zero specific distribution volume (VS) in tumors [2], allowing imaging scientists to definitively separate the signal from integrin αvβ3-mediated uptake from that of passive accumulation via the EPR effect. This quantification is a regulatory expectation for demonstrating target engagement in IND-enabling studies for new radiopharmaceuticals and integrin-targeted nanomedicines.

Ensuring Specificity in 3D Cell Culture and Tissue Engineering Hydrogels

When functionalizing hydrogels or scaffolds with RGD adhesion peptides to promote cell attachment and spreading in 3D cell culture, a negative control scaffold functionalized with a RAD peptide is required to confirm that the observed biological response is sequence-specific. Cyclic RAD controls, with their low non-specific cell binding [3], provide a more accurate baseline than linear scrambled peptides, which can sometimes promote weak adhesion through non-integrin mechanisms. This is vital for tissue engineering applications where the precise control of cell-matrix interactions dictates the success of the construct.

Quality Control and Lot Release Testing for GMP Peptide Manufacturing

For CROs and CDMOs involved in the GMP manufacturing of RGD-based therapeutics or imaging agents, the RAD negative control peptide is a critical reagent for QC release assays. Its consistent, well-characterized lack of activity is used to validate the performance of cell-based potency assays and ELISA kits for each new batch of RGD product . By establishing a reliable negative reference point, manufacturers can ensure that their active RGD peptide lots meet stringent specifications for biological activity, potency, and purity before release for clinical trials.

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